1,2-diphenyl-1H-indene
Description
1,2-Diphenyl-1H-indene (CAS 18636-54-9, molecular formula C21H16) is a polycyclic aromatic hydrocarbon featuring two phenyl groups substituted at the 1- and 2-positions of the indene core. Its structure combines aromaticity with steric hindrance from the phenyl substituents, influencing its reactivity, crystallinity, and applications in organic synthesis and materials science . The compound is synthesized via Lewis acid-mediated cyclization of E-(2-stilbenyl)methanols under controlled conditions, yielding high purity products suitable for crystallographic studies and functionalization .
Properties
CAS No. |
18636-54-9 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,2-diphenyl-1H-indene |
InChI |
InChI=1S/C21H16/c1-3-9-16(10-4-1)20-15-18-13-7-8-14-19(18)21(20)17-11-5-2-6-12-17/h1-15,21H |
InChI Key |
VCEAQWICCXVOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of stilbene derivatives. For instance, the reaction of 1,2-diphenylacetylene with a suitable catalyst can yield 1,2-diphenyl-1H-indene. Another method involves the use of palladium-catalyzed cross-coupling reactions, where a halogenated indene derivative reacts with a phenylboronic acid under specific conditions .
Industrial Production Methods
Industrial production of 1,2-diphenyl-1H-indene typically involves large-scale catalytic processes. These processes often utilize transition metal catalysts such as palladium or platinum to facilitate the cyclization and coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert 1,2-diphenyl-1H-indene to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings or the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.
Major Products
Oxidation: Produces ketones or quinones.
Reduction: Yields dihydro derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Diphenyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-diphenyl-1H-indene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
Positional Isomers: 1,3-Diphenyl-1H-Indene
Key Differences :
- Substituent Position : 1,3-Diphenyl-1H-indene (CAS 4467-88-3) has phenyl groups at the 1- and 3-positions, altering the electronic distribution and steric profile compared to the 1,2-isomer.
- Synthetic Yield : Reported yields for 1,3-diphenyl-1H-indene reach up to 96% under optimized conditions, suggesting higher synthetic efficiency than 1,2-diphenyl derivatives in certain protocols .
- Applications : The 1,3-isomer is often prioritized in photophysical studies due to enhanced conjugation symmetry, whereas the 1,2-isomer is more commonly used in catalysis and polymer precursors .
Table 1: Structural Isomers of Diphenylindene
Mono-Substituted Derivatives: 2-Phenyl-1H-Indene
Key Differences :
- Substituent Count : 2-Phenyl-1H-indene (CAS 4505-48-0, C15H12) lacks a second phenyl group, reducing steric bulk and altering π-π stacking interactions in crystal structures .
- Reactivity : The absence of a phenyl group at position 1 increases the accessibility of the indene core for electrophilic substitution, making it a versatile intermediate for fluorinated or alkylated derivatives .
- Biological Activity : Unlike 1,2-diphenyl-1H-indene, 2-phenylindene exhibits moderate bioactivity in kinase inhibition assays, attributed to its smaller size and improved membrane permeability .
Dihydroindenes: Saturated Core Derivatives
- Structural Feature : Partial saturation of the indene ring reduces aromaticity, increasing flexibility and altering solubility in polar solvents .
- Synthesis : Generated via Friedel-Crafts alkylation, these derivatives are prone to carbocation rearrangements, leading to mixtures requiring chromatographic separation .
Table 2: Dihydroindenes vs. Fully Unsaturated Indenes
Complex Fluorinated Derivatives
Example : 2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene
- Structural Uniqueness : Fluorine atoms at positions 6 and 4 enhance electron-withdrawing effects, stabilizing radical intermediates in polymerization reactions .
- Applications: Used in optoelectronic materials due to high thermal stability and tunable emission properties, unlike non-fluorinated analogs .
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